molecular formula C21H12Cl2F2N2 B10915310 1-(3,5-dichlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole

1-(3,5-dichlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole

Cat. No.: B10915310
M. Wt: 401.2 g/mol
InChI Key: SBENNKMARVKBKS-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with dichlorophenyl and fluorophenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-(3,5-dichlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with substituted acetophenones under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the pyrazole ring. Industrial production methods may employ continuous flow reactors to enhance yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using reagents such as sodium methoxide.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It finds applications in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

1-(3,5-Dichlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(3,5-Dichlorophenyl)-3-(2-fluorophenyl)-1H-pyrazole: This compound has one less fluorophenyl group, affecting its chemical reactivity and biological activity.

    1-(3,5-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole: The position of the fluorophenyl groups can influence the compound’s binding affinity and selectivity.

    1-(3,5-Dichlorophenyl)-3,5-bis(2-chlorophenyl)-1H-pyrazole: Substituting fluorine with chlorine alters the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C21H12Cl2F2N2

Molecular Weight

401.2 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3,5-bis(2-fluorophenyl)pyrazole

InChI

InChI=1S/C21H12Cl2F2N2/c22-13-9-14(23)11-15(10-13)27-21(17-6-2-4-8-19(17)25)12-20(26-27)16-5-1-3-7-18(16)24/h1-12H

InChI Key

SBENNKMARVKBKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2C3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4F)F

Origin of Product

United States

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